2-(3-Bromo-4-chlorophenyl)pyridine
Overview
Description
Scientific Research Applications
Electronic and Optical Properties
- A study focused on the electronic and non-linear optical (NLO) properties of derivatives of 2-bromo-4-chlorophenyl compounds. Using Density Functional Theory (DFT) studies, they analyzed the frontier molecular orbitals, non-linear optical properties, and molecular electrostatic potential of these compounds (Nazeer et al., 2020).
Corrosion Inhibition
- Imidazo[4,5-b] pyridine derivatives, which include bromo- and chlorophenyl groups, have been evaluated for their performance in inhibiting mild steel corrosion. The study found these derivatives to be highly effective, achieving inhibition percentages up to 90% (Saady et al., 2021).
Luminescent Properties
- Research on cyclopalladated and cyclometalated complexes of 2-(4-bromophenyl)pyridine, which are structurally similar to 2-(3-Bromo-4-chlorophenyl)pyridine, revealed significant luminescence in these complexes. This suggests potential applications in optoelectronics (Xu et al., 2014).
Nonlinear Optical and Bioactive Materials
- A novel chalcone derivative containing chlorophenyl and pyridinyl groups demonstrated significant electro-optic properties, suggesting its utility in nonlinear optics and optoelectronic device fabrications (Shkir et al., 2018).
Biological Activities
- Several studies have synthesized and evaluated the antibacterial and antifungal activities of compounds containing the pyridinyl and chlorophenyl groups. These compounds showed moderate biological activity, indicating potential medicinal or agricultural applications (Bhuva et al., 2015a), (Bhuva et al., 2015b).
Antitumor Evaluation
- Pyridine derivatives containing chlorophenyl showed promising results in inhibiting topoisomerase I and II, as well as exhibiting cytotoxic effects against human cancer cell lines. This suggests potential applications in cancer research and therapy (Thapa et al., 2012).
Future Directions
While specific future directions for “2-(3-Bromo-4-chlorophenyl)pyridine” were not found in the search results, pyridine derivatives have been noted for their therapeutic properties and are a topic of ongoing research . It is expected that many novel applications of pyridine derivatives will be discovered in the future .
properties
IUPAC Name |
2-(3-bromo-4-chlorophenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClN/c12-9-7-8(4-5-10(9)13)11-3-1-2-6-14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBJCVIWAYAJJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=C(C=C2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-chlorophenyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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